2-Iodo-3,3,3-trifluoropropene
Description
Significance of Fluorine in Organic Molecules
The introduction of fluorine into organic molecules can dramatically alter their properties. chimia.ch This has led to a significant increase in the number of fluorinated compounds in various industries, particularly in pharmaceuticals and agrochemicals. chimia.ch
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of about 480 kJ/mol. wikipedia.org This is substantially stronger than the carbon-hydrogen (C-H) bond, which has an average bond energy of around 416 kJ/mol. sci-hub.se This high bond strength imparts exceptional thermal and chemical stability to fluorinated compounds. wikipedia.orgnih.gov The presence of fluorine can also influence the reactivity of neighboring functional groups due to its strong electron-withdrawing nature. tandfonline.comrsc.org This can lead to altered reaction pathways and can be advantageous in minimizing unwanted side reactions during synthesis. youtube.comrsc.org
Fluorine's effect on lipophilicity, a key factor for the absorption and distribution of molecules in biological systems, is complex. While replacing a hydrogen atom with fluorine generally leads to a modest increase in lipophilicity, the introduction of a trifluoromethyl (-CF3) group significantly enhances it. annualreviews.org This increased lipophilicity can improve a compound's ability to penetrate biological membranes, such as cell walls. tandfonline.com However, the relationship is not always straightforward, as some fluorinated compounds have shown decreased lipophilicity. researchgate.net By modulating lipophilicity, the bioavailability of a drug can be significantly impacted. tandfonline.comhovione.comacs.org
In the agrochemical sector, fluorine-containing compounds represent a significant and growing portion of the market. chimia.chnih.gov The introduction of fluorine can lead to dramatic improvements in the biological activity of herbicides, insecticides, and fungicides. sci-hub.se This enhanced potency often results in lower application rates, which is both economically and environmentally beneficial. sci-hub.se
Overview of Fluorinated Building Blocks in Chemical Synthesis
Fluorinated building blocks are organic compounds that contain one or more fluorine atoms and are used as starting materials in the synthesis of more complex fluorinated molecules. alfa-chemistry.com These building blocks, which can contain monofluoromethyl, difluoromethyl, or trifluoromethyl groups, provide an efficient way to introduce fluorine into a target structure without the need to form new C-F bonds under harsh conditions. alfa-chemistry.com
Fluorinated building blocks are valued for the unique properties they impart to the final products. alfa-chemistry.com Due to the strong C-F bond, these compounds and their derivatives often exhibit high thermal stability. youtube.comalfa-chemistry.com Their solubility can vary, with some having limited solubility in water but being soluble in organic solvents. youtube.com The reactivity of fluorinated building blocks is often lower than their non-fluorinated counterparts, which can be beneficial for controlling chemical reactions. youtube.com
Among fluorinated compounds, those containing the trifluoromethyl (CF3) group are particularly significant in medicinal chemistry and agrochemical research. wikipedia.orgrsc.org The CF3 group is highly lipophilic and metabolically stable. mdpi.com It is often used as a bioisostere for methyl or chloro groups to modify the electronic and steric properties of a molecule. wikipedia.org The incorporation of a CF3 group can deactivate an aromatic ring, protecting it from metabolic oxidation and increasing the half-life of a drug. mdpi.com Numerous successful pharmaceuticals and agrochemicals contain a trifluoromethyl group, highlighting its importance in modern chemistry. wikipedia.org
Properties
IUPAC Name |
3,3,3-trifluoro-2-iodoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3I/c1-2(7)3(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSMHZCHIDYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379449 | |
| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107070-09-7 | |
| Record name | 3,3,3-trifluoro-2-iodoprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Iodo-3,3,3-trifluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 2 Iodo 3,3,3 Trifluoropropene
General Reactivity of Vinyl Iodides and Trifluoromethylated Olefins
The reactivity of 2-Iodo-3,3,3-trifluoropropene is best understood by considering the properties of its constituent functional groups: vinyl iodides and trifluoromethylated olefins.
Vinyl Iodides: This class of compounds is characterized by an iodine atom bonded to a doubly bonded carbon. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This relatively weak bond makes vinyl iodides highly reactive substrates in various organic reactions, particularly in transition-metal-catalyzed cross-coupling reactions like the Stille, Heck, Sonogashira, and Suzuki couplings. wikipedia.org They generally react faster and under milder conditions than their vinyl bromide or chloride counterparts. wikipedia.org Vinyl iodides can also undergo elimination reactions in the presence of a strong base to yield alkynes.
Trifluoromethylated Olefins: The trifluoromethyl (-CF3) group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms. benthamdirect.com The incorporation of a -CF3 group can significantly alter the physical and chemical properties of a molecule, including its electronic character and stability. benthamdirect.comdicp.ac.cn In olefins, the -CF3 group polarizes the double bond, influencing its susceptibility to nucleophilic and electrophilic attack. benthamdirect.com This group is a key motif in many pharmaceutical and agrochemical compounds. benthamdirect.comresearchgate.net
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on this compound can be complex, with reactivity influenced by steric hindrance and the electronic effects of the iodine and trifluoromethyl groups. While vinylic substitutions are generally less common than their aliphatic counterparts, the presence of the electron-withdrawing -CF3 group can facilitate such reactions.
In related systems, α-(trifluoromethyl)styrenes bearing nucleophilic oxygen or sulfur atoms have been shown to undergo intramolecular nucleophilic addition or S_N2-type substitution under basic conditions to form various heterocycles. clockss.org Furthermore, treatment of vinyl halides with strong bases can lead to dehydrohalogenation, forming an alkyne. For instance, the related compound 2-Bromo-3,3,3-trifluoropropene can be dehydrobrominated with bases like lithium diisopropylamide (LDA) to produce 3,3,3-trifluoropropyne (B1345459). google.comsioc-journal.cn A similar dehydroiodination pathway is plausible for this compound. Reactions with certain nucleophiles can also lead to reduction; for example, the reaction of 1-iodo-3,3,3-trifluoropropene with one nucleophile resulted in the formation of 3,3,3-trifluoropropene (B1201522). researchgate.net
Electrophilic Addition Reactions
The electron-rich pi bond of the alkene functional group in this compound is susceptible to attack by electrophiles, leading to electrophilic addition reactions where the double bond is broken to form two new single bonds. libretexts.org
In a general electrophilic addition mechanism, the alkene's pi electrons attack an electrophile (such as the hydrogen in a hydrogen halide, H-X). libretexts.org This forms a C-H sigma bond and a carbocation intermediate. libretexts.org The subsequent attack of the halide anion (X⁻) on the carbocation yields the final alkyl halide product. libretexts.org While specific studies on the halogenation and hydrohalogenation of this compound are not detailed in the provided sources, the reaction would be expected to follow this general pathway, with the regioselectivity influenced by the electronic effects of the existing iodine and trifluoromethyl substituents.
Hypervalent iodine reagents are potent electrophiles used in organic synthesis. Research has shown that Iodine(III) tris(trifluoroacetate), I(OCOCF₃)₃, reacts with various fluoroolefins. fluorine1.rufluorine1.ru Specifically, its reaction with the related compound 3,3,3-trifluoropropene in the presence of iodine yields an iodotrifluoroacetoxylation product. fluorine1.rufluorine1.ru In a similar reaction conducted in the presence of bromine, a mixture of iodo- and bromotrifluoroacetoxylated products was formed. fluorine1.rufluorine1.ru These reactions demonstrate the ability of the C=C double bond in trifluoropropene systems to undergo electrophilic attack by the iodine(III) reagent, leading to the addition of iodine and a trifluoroacetate (B77799) group across the bond. fluorine1.ru
Radical Reactions and Polymerization
The weak C-I bond in this compound makes it susceptible to homolytic cleavage, suggesting a role in radical reactions. The related compound, 2-Bromo-3,3,3-trifluoropropene, has been utilized as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides. beilstein-journals.org
The non-iodinated parent molecule, 3,3,3-trifluoropropene (TFP), is known to undergo radical telomerization and polymerization. doi.orgacs.org Telomerization of TFP with iodoperfluoroalkanes proceeds via a radical mechanism to produce ω-iodofluorinated compounds. doi.org Similarly, TFP can be copolymerized with other monomers, such as vinylidene fluoride (B91410), using radical initiators. doi.orgacs.org Given this reactivity, this compound could potentially act as both a monomer and a chain transfer agent in radical polymerization processes due to its reactive double bond and labile C-I bond. doi.org However, vinyl iodides can also decompose and release iodide, which can sometimes inhibit polymerization compared to other vinyl halides. wikipedia.org
Isomerization Pathways
Isomerization represents a potential reaction pathway for this compound, leading to constitutional isomers or stereoisomers. In related systems, various isomerization reactions have been observed. For example, a mechanistic study of a reaction involving a trifluoropropenyl silane (B1218182) and arylaldehydes indicated the occurrence of a 1,3-proton shift in an allyl alkoxide intermediate. researchgate.net Palladium-catalyzed cycloisomerization has also been used to synthesize furan (B31954) derivatives from precursors containing a 3,3,3-trifluoroprop-1-en-2-yl moiety. researchgate.net These examples suggest that, under appropriate catalytic or thermal conditions, this compound or its derivatives could potentially undergo isomerization, such as the migration of the double bond.
Catalytic Transformations Involving 2 Iodo 3,3,3 Trifluoropropene
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon bonds. wikipedia.org For substrates like 2-iodo-3,3,3-trifluoropropene, the general mechanism involves the oxidative addition of the C-I bond to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The specific nature of the organometallic partner defines the type of coupling reaction.
While the bromo-analogue, 2-bromo-3,3,3-trifluoropropene (BTP), is more commonly documented in the literature for these reactions, the principles and catalytic systems are directly applicable to this compound. rsc.orgchem960.comsioc-f.cn Given the general reactivity trend of organic halides in palladium-catalyzed couplings (I > Br > Cl), the iodo-variant is expected to exhibit equal or greater reactivity than its bromo counterpart under similar conditions. wikipedia.org
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. This reaction is widely used due to the stability and low toxicity of the boron reagents and the generally mild reaction conditions. mdpi.comrsc.org
While the Suzuki-Miyaura coupling is a powerful method for C(sp²)–C(sp²) bond formation, specific examples involving this compound as the coupling partner are not extensively detailed in a survey of recent literature. However, the reaction's broad scope has been demonstrated in the coupling of various iodo-alkenes, such as in the posttranscriptional modification of RNA containing 5-iodouridine, suggesting the viability of this transformation. nih.gov The successful coupling of other iodo-compounds, like 2-iodoglycals with arylboronic acids, further supports the potential applicability of this methodology to this compound. mdpi.com
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a highly effective method for forming carbon-carbon bonds and is noted for the high functional group tolerance and reactivity of the organozinc reagents. wikipedia.orgrsc.org
Detailed studies have been conducted on the Negishi coupling of the analogous 2-bromo-3,3,3-trifluoropropene (BTP) with various organozinc reagents. rsc.orgsioc-f.cnresearchgate.net These reactions provide a strong precedent for the expected reactivity of this compound. For instance, the coupling of BTP with benzylzinc reagents has been shown to proceed efficiently using a palladium catalyst to afford diverse α-trifluoromethylalkene derivatives. researchgate.net Similarly, the development of improved catalyst systems, such as those using biarylphosphine ligands like SPhos with Pd₂(dba)₃, has enabled the successful coupling of organozinc reagents derived from iodoalanine with various aryl halides, showcasing the robustness of the Negishi reaction for complex molecule synthesis. nih.gov These findings suggest that this compound would be a highly competent substrate for Negishi couplings with both arylzinc and alkylzinc reagents.
The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene through the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. mdpi.comcdnsciencepub.com While there are few direct reports of this compound acting as the halide partner in a Heck reaction, its isomer, 3,3,3-trifluoropropene (B1201522), is a well-established alkene component in such couplings. mdpi.comcdnsciencepub.com
In many applications, 3,3,3-trifluoropropene is generated in situ from precursors like 1-iodo-3,3,3-trifluoropropane and subsequently coupled with aryl iodides or bromides. rsc.orgresearchgate.net This approach is used to synthesize various β-trifluoromethylstyrenes. rsc.org A notable industrial application is the synthesis of the herbicide Prosulfuron, which involves a Matsuda reaction (a variant of the Heck reaction) between a 2-sulfonatobenzenediazonium salt and 3,3,3-trifluoropropene. cdnsciencepub.comscispace.com These examples highlight the utility of the trifluoropropene scaffold in Heck-type transformations, although they involve the reaction at the alkene rather than of the vinylic iodide.
A significant application of 2-halo-3,3,3-trifluoropropenes is their palladium-catalyzed cross-coupling with unactivated alkylzinc reagents. This specific class of Negishi coupling provides a powerful method for introducing the valuable 3,3,3-trifluoroprop-1-en-2-yl group onto alkyl chains. Research has demonstrated that 2-bromo-3,3,3-trifluoropropene (BTP) is an excellent substrate for this transformation, and these findings are directly relevant to the iodo-analogue. rsc.orgchem960.comsioc-f.cn
The reaction has been developed as a key step in the synthesis of novel trifluoromethylated and difluoromethylated amino acids, which are of significant interest in medicinal chemistry and chemical biology. rsc.orgthieme-connect.com The coupling proceeds efficiently with a variety of primary and secondary alkylzinc reagents. Optimization studies have identified effective catalyst systems, typically involving a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine (B1218219) ligand.
| Alkylzinc Reagent | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EtZnBr | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) | NMP | 80 | 3 | 85 |
| n-BuZnBr | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) | NMP | 80 | 3 | 82 |
| i-PrZnBr | Pd(OAc)₂ (5 mol%), RuPhos (10 mol%) | NMP | 80 | 12 | 72 |
| c-HexZnBr | Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%) | NMP | 80 | 12 | 75 |
| (CH₂)₃CO₂Et-ZnBr | Pd(OAc)₂ (5 mol%), SPhos (10 mol%) | NMP | 80 | 3 | 88 |
Data is for the coupling of 2-bromo-3,3,3-trifluoropropene as reported in the cited literature. Similar reactivity is anticipated for this compound.
The Sonogashira coupling is the palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, typically using a copper(I) co-catalyst. libretexts.org This reaction is a premier method for synthesizing conjugated enynes and arylalkynes. organic-chemistry.org
Direct Sonogashira coupling of this compound is not widely reported, but research on closely related substrates demonstrates the feasibility of this reaction. For example, studies have shown that (E)-1-aryl-3,3,3-trifluoro-1-iodo-propenes readily undergo Sonogashira coupling with various terminal alkynes. researchgate.net In these reactions, a palladium catalyst like Pd(PPh₃)₄ in combination with a copper(I) salt (e.g., CuI) and a base (e.g., Et₃N) effectively catalyzes the formation of the corresponding trifluoromethyl-containing 1,3-enynes in high yields. researchgate.net The electronic nature of the alkyne substituent (aryl, alkyl) does not significantly hinder the reaction, showcasing the robustness of the method. This provides strong evidence that this compound would serve as an effective electrophile under standard Sonogashira conditions.
Copper-Catalyzed Reactions
While copper catalysis is a cornerstone of modern organic synthesis, its application to this compound for the specific reactions outlined below is not extensively documented in readily available scientific literature.
The direct copper-catalyzed borylation of this compound is not prominently described in the surveyed literature. However, related transformations on similar substrates have been achieved. For instance, copper-catalyzed defluorinative borylation has been reported for α-trifluoromethyl alkenes, yielding gem-difluoroallylboronates. These reactions typically proceed with a copper catalyst, a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), and result in the substitution of a fluorine atom with a boryl group, rather than substitution of the iodine atom on the this compound scaffold.
The use of this compound as a trifluoromethylating agent in copper-catalyzed decarboxylative reactions is not well-documented in the reviewed scientific papers. Research in this area has explored related pathways, such as the catalyst-free decarboxylative cross-coupling of redox-active esters with the analogous compound, 2-bromo-3,3,3-trifluoropropene (BTP). organic-chemistry.orgacs.org These reactions, initiated by light, generate alkyl radicals from carboxylic acids, which then react with BTP. organic-chemistry.org
Rhodium-Catalyzed Transformations
Rhodium catalysts have demonstrated unique reactivity with fluorinated olefins, particularly in the activation of strong carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds.
Rhodium complexes are capable of mediating the activation of both C(sp²)–H and C(sp²)–F bonds in fluorinated propenes, enabling novel cross-coupling reactions. nih.gov Studies on molecules structurally similar to this compound, such as Z-1,3,3,3-tetrafluoropropene, have provided significant mechanistic insights.
Research has shown that rhodium(I) hydrido complexes, like [Rh(H)(PEt₃)₃], can preferentially activate vinylic C–F bonds. nih.gov This is followed by a C–H bond activation of another olefin equivalent. The resulting rhodium intermediates can then participate in catalytic cycles. For example, rhodium-catalyzed Negishi-type cross-coupling reactions of fluorinated olefins with organozinc reagents have been developed. These transformations proceed through both C–F and C–H bond activation and, notably, can involve a C–C coupling step in the outer coordination sphere of the metal complex. nih.gov The choice of the rhodium pre-catalyst and reaction conditions can influence the selectivity and efficiency of these transformations. For instance, complexes such as [Rh(F)(PEt₃)₃] and [Rh(H)(PEt₃)₃] have been shown to catalyze the methylation of Z-1,3,3,3-tetrafluoropropene using Zn(CH₃)₂. nih.gov This reactivity highlights the potential of rhodium catalysts to functionalize the challenging C-F bonds present in trifluoromethylated propenes.
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of H-Y across a double or triple bond. In the context of trifluoropropenes, these reactions can introduce valuable functional groups.
Hydrotrifluoromethylation
While the term "hydrotrifluoromethylation" of this compound is ambiguous, its bromo-analogue, 2-bromo-3,3,3-trifluoropropene (BTP), serves as a key reagent in reactions that achieve the formal hydro-alkylation of the double bond, leading to the synthesis of complex trifluoromethylated structures.
A notable example is the catalyst-free, light-induced decarboxylative reaction where BTP acts as a radical acceptor. organic-chemistry.orgacs.orgresearchgate.net In this process, redox-active esters, which are derived from aliphatic carboxylic acids, serve as radical precursors. organic-chemistry.org Under blue LED irradiation, an alkyl radical is generated via decarboxylation. This radical undergoes a regioselective addition to the C=C bond of BTP. The resulting intermediate is subsequently trapped to furnish secondary trifluoromethylated alkyl bromides in good to excellent yields. organic-chemistry.orgacs.org This protocol demonstrates broad functional group tolerance and has been applied to the late-stage modification of biologically active molecules. organic-chemistry.org
The table below summarizes the results for the synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor with various redox-active esters derived from carboxylic acids.
| Carboxylic Acid Precursor | Product | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanecarboxylic acid | 1-Bromo-2-(trifluoromethyl)heptan-2-yl)cyclohexane | 92 | organic-chemistry.org |
| 1-Adamantanecarboxylic acid | 1-((2-Bromo-1-(trifluoromethyl)ethyl)adamantane | 95 | organic-chemistry.org |
| 4-Phenylbutanoic acid | 5-Bromo-6,6,6-trifluoro-4-phenethylhexan-2-one | 75 | organic-chemistry.org |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid | (S)-tert-Butyl (4-bromo-5,5,5-trifluoro-1-phenylpentan-2-yl)carbamate | 80 | organic-chemistry.org |
| Flurbiprofen | 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-4-bromo-5,5,5-trifluoropentane | 62 | organic-chemistry.org |
| Gemfibrozil | 5-(2-Bromo-1-(trifluoromethyl)ethyl)-2,2-dimethyl-1,3-dioxan-5-yl)oxy)pentane | 65 | organic-chemistry.org |
| 3-Phenylpropanoic acid | (4-Bromo-5,5,5-trifluoropentan-2-yl)benzene | 82 | organic-chemistry.org |
| Boc-L-proline | (S)-tert-Butyl 2-(2-bromo-1-(trifluoromethyl)ethyl)pyrrolidine-1-carboxylate | 78 | organic-chemistry.org |
Other Catalytic Processes
Photoredox Catalysis
Photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions using visible light as a renewable energy source. In the context of organofluorine chemistry, this approach has been particularly valuable for the generation of fluorinated radicals and their subsequent application in a variety of transformations. This compound has been investigated as a precursor for the 3,3,3-trifluoropropen-2-yl radical in photoredox-catalyzed reactions, leading to the synthesis of diverse trifluoromethylated compounds.
The general mechanism for the photoredox-catalyzed activation of this compound involves a single-electron transfer (SET) process. A photocatalyst (PC), upon excitation by visible light, is converted to its excited state (*PC), which is a potent reductant. This excited photocatalyst can then reduce this compound by transferring an electron, leading to the homolytic cleavage of the carbon-iodine bond and the formation of the desired 3,3,3-trifluoropropen-2-yl radical and the iodide anion. The photocatalyst, now in its oxidized form (PC+), is regenerated to its ground state by a sacrificial electron donor present in the reaction mixture, thus completing the catalytic cycle.
Recent research has demonstrated the utility of related 2-halo-3,3,3-trifluoropropenes in photoredox-catalyzed reactions, with the findings being highly relevant to the iodo-analogue due to the even weaker carbon-iodine bond. For instance, relay photocatalytic reactions involving 2-bromo-3,3,3-trifluoropropene have been developed for the synthesis of complex heterocyclic structures. One such example is the synthesis of 4-(difluoromethylidene)tetrahydroquinolines from N-aryl amino acids and 2-bromo-3,3,3-trifluoropropene. In this process, the photoredox-generated 3,3,3-trifluoropropen-2-yl radical engages in a cascade reaction with the amino acid derivative to afford the final product.
Another significant application is the regioselective synthesis of 3-trifluoromethylpyrroles through a [3+2] cycloaddition of N-acyl amino acids and 2-bromo-3,3,3-trifluoropropene. This transformation highlights the ability to construct five-membered heterocyclic rings bearing a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. The reaction proceeds under mild conditions, showcasing the synthetic potential of using 2-halo-3,3,3-trifluoropropenes in photoredox catalysis.
The following table summarizes representative photoredox catalytic reactions involving a 2-halo-3,3,3-trifluoropropene, which serve as a model for the reactivity of this compound.
| Reactant 1 | Reactant 2 | Photocatalyst | Product Type | Ref. |
| N-Aryl Amino Acids | 2-Bromo-3,3,3-trifluoropropene | Not specified in abstract | 4-(Difluoromethylidene)tetrahydroquinolines | sysu.edu.cn |
| N-Acyl Amino Acids | 2-Bromo-3,3,3-trifluoropropene | Not specified in abstract | 3-Trifluoromethylpyrroles | sysu.edu.cn |
| Arylalanines | 2-Bromo-3,3,3-trifluoropropene | Not specified in abstract | 3-Amino-1-(difluoromethylidene)tetralins | sysu.edu.cn |
These examples underscore the potential of this compound as a valuable building block in photoredox catalysis for the construction of complex molecules containing the trifluoropropenyl or related moieties. The mild reaction conditions, high functional group tolerance, and the ability to generate highly reactive radical intermediates make this a promising area for further research and application in synthetic organic chemistry.
Applications of 2 Iodo 3,3,3 Trifluoropropene in Organic Synthesis
As a Building Block for Fluorinated Organic Compounds
2-Iodo-3,3,3-trifluoropropene is a versatile building block in organic synthesis, primarily utilized for the creation of complex fluorinated organic molecules. a2bchem.com Its unique molecular structure, featuring both a trifluoromethyl group and an iodine atom, imparts enhanced reactivity, enabling selective chemical transformations. a2bchem.com This reactivity makes it a valuable intermediate in the synthesis of a wide array of fluorinated compounds with applications in various industries. a2bchem.com
Synthesis of Pharmaceuticals
The introduction of fluorine atoms into drug candidates can significantly enhance their biological activity and metabolic stability. angenechemical.comwikipedia.org this compound serves as a key reagent for incorporating the trifluoromethyl group into molecules, a common strategy in medicinal chemistry to improve the performance of pharmaceuticals. a2bchem.comwikipedia.orgbeilstein-journals.org The trifluoromethyl group is a prominent feature in numerous notable pharmaceutical compounds, including antidepressants, antimalarials, and anti-inflammatory drugs. wikipedia.org The development of synthetic methods to add trifluoromethyl groups is an active area of research. wikipedia.org
Synthesis of Agrochemicals
Similar to its role in pharmaceuticals, this compound is employed in the synthesis of modern agrochemicals. a2bchem.comangenechemical.com The trifluoromethyl group is a crucial component in many fungicides, herbicides, and insecticides, as it can improve their efficacy and performance. wikipedia.orgbeilstein-journals.org The strategic incorporation of fluorine-containing building blocks is a predominant approach in the development of new agrochemicals. ccspublishing.org.cn
Synthesis of Advanced Materials
The unique properties of this compound also make it a valuable component in materials science. a2bchem.com It is used in the development of fluorinated materials, which can include polymers and coatings. smolecule.com The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific surface properties. researchgate.netacs.org For instance, it can be utilized in creating fluoropolymers and other advanced materials. a2bchem.comangenechemical.com
Interactive Table: Applications of this compound
| Application Area | Description | Key Structural Contribution |
| Pharmaceuticals | Synthesis of drug candidates with enhanced biological activity and metabolic stability. a2bchem.comangenechemical.com | Trifluoromethyl group. wikipedia.org |
| Agrochemicals | Development of more effective fungicides, herbicides, and insecticides. a2bchem.comangenechemical.com | Trifluoromethyl group. wikipedia.orgbeilstein-journals.org |
| Advanced Materials | Creation of fluoropolymers and specialty coatings with enhanced properties. a2bchem.comsmolecule.com | Trifluoromethyl and iodo groups. a2bchem.comresearchgate.netacs.org |
Introduction of Trifluoromethyl and Iodine Functional Groups
The structure of this compound allows for the specific introduction of both trifluoromethyl and iodo functional groups into organic molecules. a2bchem.com The trifluoromethyl group is known to significantly alter the electronic and lipophilic properties of a molecule, which can lead to improved biological activity. a2bchem.comangenechemical.com The iodine atom, being a versatile halogen, can participate in a variety of coupling reactions, such as the Heck coupling, allowing for the formation of new carbon-carbon bonds and the direct introduction of the 3,3,3-trifluoropropenyl group to aromatic rings. a2bchem.combeilstein-journals.org It can also be substituted by various nucleophiles to create a diverse range of organofluorine compounds. smolecule.com
Preparation of Trifluoromethylated and Difluoromethylated Amino Acids
Research has demonstrated the use of 2-bromo-3,3,3-trifluoropropene, a related compound, in the synthesis of fluorinated amino acids. acs.orgrsc.org While direct evidence for this compound is less documented in the provided results, the chemistry of similar reagents suggests its potential as a precursor for synthesizing trifluoromethylated and difluoromethylated amino acids. For instance, palladium-catalyzed reactions of trifluoroacetimidoyl iodides, which can be derived from related fluorine sources, are a promising route to fluorinated alpha-amino acids. researchgate.net The synthesis of α-difluoromethyl-substituted α-hydroxy and α-amino acid esters has been achieved through methods involving the regioselective alkylation of ketones and imines, which are available from precursors like 3,3,3-trifluorolactate. acs.org
Formation of Fluorinated Surfactants
Fluorinated surfactants exhibit unique properties, including excellent surface activity and stability, making them valuable in various applications. researchgate.net Research has focused on synthesizing novel fluorinated surfactants as potentially less bioaccumulable alternatives to traditional compounds like PFOA. epa.gov One strategy involves the radical telomerization of 3,3,3-trifluoropropene (B1201522) (TFP) with reagents like isoperfluoropropyliodide to create fluorinated telomers. epa.gov These telomers can then be chemically modified to produce various types of surfactants. For example, a fluorosurfactant based on a TFP telomer was synthesized and shown to have a lower critical micellar concentration than PFOA. researchgate.netacs.orgnih.gov
Advanced Characterization Techniques and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organofluorine compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms in a molecule.
The ¹⁹F nucleus, with a natural abundance of 100% and a high gyromagnetic ratio, is highly sensitive for NMR experiments. nih.gov ¹⁹F NMR spectroscopy offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of fluorine atoms. chemicalbook.com
The ¹H NMR spectrum of 2-Iodo-3,3,3-trifluoropropene is expected to be characterized by the signals from the two vinylic protons of the alkene moiety (=CH₂). These two protons are chemically non-equivalent (diastereotopic) due to their different spatial relationships with the substituents on the adjacent carbon (iodine and a trifluoromethyl group).
One proton is cis to the iodine atom, and the other is trans. Consequently, they will have different chemical shifts and will exhibit geminal coupling (²JHH) to each other. This would result in two distinct doublets in the spectrum. Furthermore, each of these proton signals may be further split into a narrow quartet due to long-range coupling (⁴JHF) with the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shifts for these vinylic protons are expected to be in the range of δ 5.5-6.5 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms in different chemical environments.
C1 (=CH₂): The terminal alkene carbon. Based on related structures like 3-iodopropene, this signal is expected in the vinyl region. spectrabase.com
C2 (-C(I)=): The sp² carbon atom bonded to the iodine and the trifluoromethyl group. The iodine atom's heavy atom effect and electronegativity will shift this signal significantly. In 2-iodopropane, the CH-I carbon appears at δ 21.1 ppm. docbrown.info
C3 (-CF₃): The carbon of the trifluoromethyl group. This signal will be split into a quartet due to the strong one-bond coupling (¹JCF) with the three fluorine atoms. The chemical shift will be influenced by the three attached fluorine atoms.
The C2 carbon may also exhibit splitting due to two-bond coupling with the fluorine atoms (²JCF).
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant |
| C1 (=CH₂) | 125 - 140 | Triplet (due to ²JCH) | - |
| C2 (=CI-) | 90 - 110 | Quartet (due to ²JCF) | ~30-40 Hz |
| C3 (-CF₃) | 120 - 130 | Quartet (due to ¹JCF) | ~270-280 Hz |
Table 1: Predicted ¹³C NMR Spectroscopic Data for this compound. Predictions are based on data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern. nih.gov The molecular weight of this compound is 221.95 g/mol . scbt.com
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z ≈ 222. The fragmentation pattern would likely involve the cleavage of the C-I and C-C bonds, which are the weakest bonds in the molecule.
Expected key fragmentation pathways include:
Loss of an iodine atom: [M - I]⁺, leading to a fragment at m/z 95 (C₃H₂F₃⁺).
Loss of a trifluoromethyl group: [M - CF₃]⁺.
Cleavage resulting in the trifluoromethyl cation: [CF₃]⁺, which would give a prominent peak at m/z 69.
Cleavage resulting in the iodo-vinyl cation.
| m/z | Ion Fragment | Notes |
| 222 | [C₃H₂F₃I]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine atom |
| 95 | [C₃H₂F₃]⁺ | Loss of Iodine ([M-I]⁺) |
| 69 | [CF₃]⁺ | Trifluoromethyl cation, often a base peak |
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. It is used to identify the functional groups present in a compound. nih.gov The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups.
The key absorptions would be:
C-F stretching: Strong and characteristic absorptions in the region of 1100-1300 cm⁻¹.
C=C stretching: A medium intensity band around 1640-1660 cm⁻¹ for the carbon-carbon double bond.
=C-H stretching: Absorption bands for the vinylic C-H bonds typically appear above 3000 cm⁻¹.
C-I stretching: This absorption occurs at lower frequencies, typically in the fingerprint region around 500-600 cm⁻¹. docbrown.info
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050 - 3150 | Stretching | =C-H |
| 1640 - 1660 | Stretching | C=C |
| 1100 - 1300 | Stretching | C-F |
| 500 - 600 | Stretching | C-I |
Table 3: Predicted Characteristic Infrared Absorption Bands for this compound. nih.govdocbrown.info
Computational and Theoretical Studies
Investigation of Reaction Mechanisms and Intermediates
Theoretical investigations have been crucial in mapping the mechanisms of reactions involving 2-iodo-3,3,3-trifluoropropene and its structural analogs. Density Functional Theory (DFT) calculations, in particular, have been employed to explore the intricacies of these transformations.
In reactions where 2-bromo-3,3,3-trifluoropropene, a related compound, is used to generate 3,3,3-trifluoropropyne (B1345459) in situ, DFT calculations have supported the involvement of an arene-free cyclometallated Ru(II) species and a bis-cyclometallated Ru complex as key intermediates in hydroarylation reactions. nih.gov The mechanism of radical telomerization of 3,3,3-trifluoropropene (B1201522) (TFP) with 1-iodoperfluoroalkanes involves an iodo-adduct that acts as a telogen for further reaction steps. doi.org Mechanistic studies of reactions between (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane and arylaldehydes have indicated the formation of an allyl alkoxide intermediate. nih.govresearchgate.net Furthermore, transformations involving related compounds like 3,3,3-trihalogeno-1-nitropropenes in superacidic media are thought to proceed through trifluoromethyl-substituted carbocationic intermediates. researchgate.net
The study of flame inhibition by iodo-containing fluorocarbons like CF3I, which shares the C-I bond and CF3 group, reveals a chemical kinetic mechanism involving catalytic cycles that scavenge H and OH radicals. tandfonline.com This provides insight into the potential radical pathways that this compound might undergo under specific conditions.
A key application of computational chemistry is the calculation of energy profiles for proposed reaction pathways, including the characterization of transition states. These calculations help determine the feasibility of a mechanism and predict the reaction kinetics.
For instance, in the ruthenium-catalyzed C-H bond hydroarylation using 2-bromo-3,3,3-trifluoropropene, DFT calculations were performed to gain a better understanding of the transformation's mechanism. nih.gov These studies suggested that the reaction proceeds through a bis-cyclometallated ruthenium intermediate during the carboruthenation step, and that a specific cyclometallated ruthenium complex showed high efficiency. nih.gov Such studies inherently involve the calculation of activation energies, which are determined by the energy difference between the reactants and the transition state. organica1.org The tandem reaction of related nitroalkenes with arenes in the superacid CF3SO3H is believed to proceed via cationic species, the formation and reaction of which would be governed by specific energy profiles and transition states. researchgate.net
| Reaction Type | Key Intermediate/Transition State Studied | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Ru-catalyzed Hydroarylation | Bis-cyclometallated Ruthenium Intermediate | DFT | This intermediate is crucial for the carboruthenation step, explaining the reaction's progress. | nih.gov |
| Reaction with Arylaldehydes | Allyl Alkoxide Intermediate | Mechanistic Study | The reaction proceeds via an allyl alkoxide which subsequently isomerizes. | nih.govresearchgate.net |
| Reaction in Superacid | CF3-substituted Carbocations | Mechanistic Proposal | Protonation of the nitroalkene in superacid leads to cationic intermediates that drive the reaction. | researchgate.net |
Computational modeling is a powerful tool for predicting and explaining the stereochemical outcomes of chemical reactions. rsc.org Advances in theory and computing power allow for the rational design of asymmetric catalysts and the prediction of stereoselectivity with a high degree of accuracy. rsc.org
In the context of trifluoropropene derivatives, computational studies can elucidate the factors controlling stereoselectivity. For example, in the N-trifluoropropenylation of non-symmetrically substituted pyrazoles, the reaction yields exclusively one constitutional isomer, indicating a strong influence of steric and electronic factors on the functionalization, which can be modeled computationally. nih.gov The development of stereoselective methods for direct N-trifluoropropenylation aims to overcome the challenge of controlling the E/Z isomeric ratio. nih.gov Similarly, palladium-catalyzed C-H bond functionalization of acrylamides with 2-bromo-3,3,3-trifluoropropene has been developed to stereoselectively build trifluoromethylated 1,3-butadienes, with DFT calculations supporting the proposed redox-neutral mechanism. researchgate.net
| Reaction | Key Factor Influencing Stereoselectivity | Relevance of Computational Prediction | Reference |
|---|---|---|---|
| N-Trifluoropropenylation of Pyrazoles | Steric and electronic effects of substituents on the pyrazole (B372694) ring. | Explains the observed high regioselectivity and stereoselectivity. | nih.gov |
| Pd-catalyzed C-H Functionalization of Acrylamides | Directing group (tertiary amide) and catalyst system. | DFT calculations support the proposed redox-neutral mechanism and stereochemical outcome. | researchgate.net |
| Enantioselective Arylalkylation of 3,3,3-trifluoropropene | Use of chiral BiOx ligands. | Computational screening of ligands can aid in optimizing enantioselectivity. | acs.org |
Understanding Electronic and Steric Effects of Fluorine and Iodine
The reactivity of this compound is profoundly influenced by the electronic and steric properties of its constituent halogen atoms. The trifluoromethyl (CF3) group is strongly electron-withdrawing, and the iodine atom is large and polarizable.
The presence of multiple fluorine atoms on a carbon atom adjacent to one bonded to iodine has significant consequences. The high electronegativity of fluorine withdraws electron density, which, combined with steric hindrance, results in a carbon-to-iodine bond that is unusually strong and resistant to certain chemical reactions like SN1, SN2, and homolytic cleavage. google.com The high fluorine content is also credited with conferring unique electronic and steric properties that can enhance reactivity in specific catalytic transformations. In practical synthesis, the steric and electronic influence of the trifluoromethyl group has been shown to direct the outcome of functionalization reactions, leading to high regioselectivity. nih.gov
| Atom/Group | Effect | Consequence on Reactivity | Reference |
|---|---|---|---|
| Trifluoromethyl (CF3) group | Strongly electron-withdrawing | Influences the electronic nature of the double bond and stabilizes intermediates. Can direct regioselectivity in reactions. | nih.gov |
| Multiple Fluorine Atoms | Inductive electron withdrawal and steric hindrance | Strengthens the adjacent C-I bond, making it more resistant to cleavage. | google.com |
| Iodine Atom | Large size and high polarizability | Acts as a good leaving group in cross-coupling reactions. Introduces polarizability to the molecule. |
Theoretical Approaches to C-H and C-F Bond Activation
The activation of C–H and C–F bonds in hydrofluorocarbons is a significant challenge in chemistry, and theoretical studies have been paramount in understanding the underlying principles. core.ac.uk These molecules present a competition between the cleavage of strong C–F bonds and typically more reactive C–H bonds. core.ac.uk The presence of fluorine substituents alters the strength and reactivity of adjacent C–H bonds. core.ac.uk
DFT calculations have been extensively used to study the reactions of fluorinated propenes with transition metal complexes. These studies help to rationalize the observed chemoselectivity between C–H and C–F bond activation. For example, the reaction of fluorinated olefins with rhodium(I) complexes can lead to consecutive C–F and C–H bond activation reactions. nih.gov Theoretical modeling of these systems suggests that intermediates like fluorido vinylidene complexes can form. nih.gov In other cases, the choice of metal and ligands can favor C–H activation over C–F activation. core.ac.uknih.gov Theoretical studies on the competition between 1,2-CF bond addition and [2+2]-cycloaddition/β-fluoride elimination pathways have revealed that the binding of substrates to the metal center can significantly influence the energy barrier for each pathway. rsc.org
| System Studied | Theoretical Method | Key Insight | Reference |
|---|---|---|---|
| Fluorinated propenes at Rhodium centers | DFT Calculations | Demonstrated the ability to favor C-H bond activation over C-F bond activation by selecting appropriate reaction conditions (e.g., using a fluorosilane). nih.gov Elucidated unprecedented dehydrofluorination mechanisms. nih.gov | nih.govnih.gov |
| General hydrofluorocarbons at transition metals | Computational Studies | Early transition metals tend to favor C-F activation, while later, more electron-rich metals (d6-d10) show more variable reactivity. | core.ac.uk |
| Titanium neopentylidyne with fluoropyridines | Theoretical Studies | Revealed that substrate binding mode dictates the preferred reaction pathway between 1,2-CF bond addition and [2+2]-cycloaddition/β-fluoride elimination. | rsc.org |
| 2-Trifluoromethyl-1-alkenes with Nickel catalysts | Mechanistic Proposal | Reaction involves selective allylic C(sp3)–F bond activation via β-fluorine elimination from a nickelacyclopentene intermediate. | acs.org |
Future Research Directions and Perspectives
Exploration of New Catalytic Systems
The reactivity of 2-iodo-3,3,3-trifluoropropene and its parent compound, 3,3,3-trifluoropropene (B1201522), is heavily influenced by the catalytic system employed. Significant progress has been made using palladium, copper, and iridium-based catalysts, but substantial opportunities exist for discovering and optimizing new systems. nih.govd-nb.infomdpi.comacs.org
Future research will likely target the development of catalysts based on more abundant and less toxic metals as alternatives to palladium and iridium. For example, cobalt-catalyzed C-H activation has shown promise for fluorinated arenes and could be explored for reactions involving trifluoropropenes. acs.org Another key area is the design of advanced ligands to control reactivity and selectivity. The use of N-heterocyclic carbene (NHC) and phosphite (B83602) ligands has demonstrated synergistic effects in nickel-catalyzed cross-coupling, a concept that could be applied to reactions with this compound to enhance efficiency under mild conditions. acs.org Metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, represents a powerful and emerging strategy. nih.gov Systems using an iridium photocatalyst with a nickel co-catalyst have enabled complex four-component reactions involving 3,3,3-trifluoropropene, opening the door for future exploration of similar systems to expand the synthetic utility of its iodo-derivative. nih.gov
Table 1: Examples of Catalytic Systems in Reactions of Trifluoropropene Derivatives
| Catalytic System | Substrate(s) | Reaction Type | Key Finding | Source(s) |
|---|---|---|---|---|
| Pd(OAc)₂ / K₂CO₃ | 1-Iodo-3,3,3-trifluoropropane, Iodoarenes | Domino Heck Reaction | In situ generation of 3,3,3-trifluoropropene for synthesis of β-trifluoromethylstyrenes. | rsc.org |
| Pd/Norbornene | Aryl Halides, 3,3,3-Trifluoropropene | Catellani Reaction | Enabled the use of a gaseous olefin in a continuous-flow system for ortho-functionalization. | d-nb.info |
| Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ / Ni(NO₃)₂ | Nitroarenes, Tertiary Alkylamines, 3,3,3-Trifluoropropene | Metallaphotoredox 4-Component Amination | Modular synthesis of complex N-trifluoroalkyl anilines. | nih.gov |
| CuI / 1,10-Phenanthroline | 2-Bromo-3,3,3-trifluoropropene, Azides | Click Reaction (Cycloaddition) | In situ generation of 3,3,3-trifluoropropyne (B1345459) for efficient synthesis of 4-CF₃-1,2,3-triazoles. | mdpi.com |
Expansion of Synthetic Applications
As a versatile building block, this compound is a gateway to a wide array of valuable fluorinated compounds. a2bchem.com While its use in synthesizing complex anilines, styrenes, and heterocycles is established, there is vast potential for expanding its applications. nih.govmdpi.comrsc.org
A primary future direction is its increased use in multicomponent reactions (MCRs). A metallaphotoredox-catalyzed four-component amination has demonstrated the feasibility of using 3,3,3-trifluoropropene to construct intricate molecules in a single step. nih.gov Applying this strategy to this compound could streamline the synthesis of novel pharmaceutical scaffolds. Another promising field is polymer chemistry. The radical telomerization of 3,3,3-trifluoropropene with various agents has been used to create functional telomers, which are precursors to fluoropolymers and potential non-bioaccumulable surfactants. doi.org Future studies could focus on the controlled radical polymerization of this compound to synthesize novel materials with unique properties. Furthermore, its role as a precursor can be expanded to new classes of heterocyclic compounds beyond the currently known triazoles and indoles. mdpi.comacs.org
Table 2: Examples of Synthetic Products Derived from Trifluoropropene Precursors
| Precursor | Key Reagents | Product Class | Significance | Source(s) |
|---|---|---|---|---|
| 3,3,3-Trifluoropropene | Iodoperfluoroalkanes (RFI) | ω-Iodofluorinated Telomers | Intermediates for creating fluoropolymers and telechelics. | doi.org |
| 1-Iodo-3,3,3-trifluoropropane | Iodoarenes, Pd(OAc)₂ | β-Trifluoromethylstyrenes | Direct method for introducing the 3,3,3-trifluoropropenyl group to aromatic rings. | rsc.orgresearchgate.net |
| 3,3,3-Trifluoropropene | Nitroarenes, Alkylamines, Carboxylic Acid Esters | N-Trifluoroalkyl Anilines | Provides access to intricately structured amines for potential pharmaceutical development. | nih.gov |
| 2-Bromo-3,3,3-trifluoropropene | DBU, Organic Azides, CuI | 4-CF₃-1,2,3-Triazoles | Efficient, regioselective synthesis of important trifluoromethylated heterocycles. | mdpi.com |
Advanced Mechanistic Investigations
A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Several mechanistic pathways involving trifluoropropene derivatives have been proposed, including those involving radical intermediates, organometallic catalytic cycles, and concerted cycloadditions. nih.govmdpi.comdoi.org
Future research should employ advanced techniques to provide definitive evidence for these proposed mechanisms. This includes the use of computational studies, such as Density Functional Theory (DFT), to model transition states and reaction energy profiles, as suggested by investigations into related nickel-catalyzed reactions. acs.org In-depth kinetic studies, similar to those performed on the telomerization of 3,3,3-trifluoropropene, can help determine rate-determining steps and the influence of each reactant. doi.org For complex photoredox systems, time-resolved spectroscopy and other advanced analytical techniques could be used to identify and characterize transient radical intermediates and excited states. nih.govbeilstein-journals.org A key focus should be on elucidating the precise role of ligands and additives in controlling chemo- and regioselectivity, as seen in the palladium-catalyzed synthesis of indoles where the choice of phosphine (B1218219) ligand dictates the final product. acs.org
Sustainable and Green Chemistry Approaches
Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future objective. Research in this area will focus on improving atom economy, reducing waste, and utilizing safer and more efficient processes.
One of the most promising green technologies is continuous-flow chemistry. Its implementation for the Catellani reaction involving gaseous 3,3,3-trifluoropropene demonstrated enhanced safety and process control. d-nb.info Expanding the use of flow chemistry to other reactions of this compound could lead to safer handling, improved heat and mass transfer, and easier scalability. Another key direction is the use of energy-efficient activation methods. Microwave-assisted synthesis has been shown to accelerate Heck reactions involving trifluoropropene precursors, and visible-light photoredox catalysis provides a mild method for generating reactive intermediates. nih.govrsc.orgbeilstein-journals.org The development of catalytic systems that operate in environmentally benign solvents, such as water or bio-based solvents, or even under solvent-free conditions, would significantly improve the green credentials of these synthetic routes. acs.orgresearchgate.net Finally, a continual focus on improving atom economy, as highlighted in the context of C-H functionalization, will be essential for developing truly sustainable chemical processes. d-nb.info
Q & A
Q. What are the recommended synthetic pathways for 2-iodo-3,3,3-trifluoropropene, and how can reaction progress be monitored experimentally?
Methodological Answer:
- Synthesis : A common approach involves halogen exchange reactions using trifluoropropene derivatives with iodine sources (e.g., KI) under controlled conditions. For example, analogous bromo-trifluoropropene compounds (e.g., 2-bromo-3,3,3-trifluoropropene) are synthesized via radical-mediated halogenation or nucleophilic substitution .
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediates, as demonstrated in spirocyclophosphazene syntheses where TLC identified product formation and purity . Gas chromatography (GC) with >95.0% purity thresholds ensures final compound validation .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis : Use GC with flame ionization detection (FID) calibrated against known standards (e.g., >95.0% purity benchmarks in fluorinated reagents) .
- Structural Confirmation : Combine NMR to resolve trifluoromethyl groups and NMR for olefinic protons. High-resolution mass spectrometry (HRMS) confirms molecular weight (CHFI, MW 223.96) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatilization control .
- Waste Management : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies to differentiate between radical vs. polar pathways. For example, iodine’s leaving-group ability in trifluoropropene derivatives facilitates Suzuki-Miyaura couplings, where Pd catalysts activate the C–I bond .
- Computational Modeling : Density functional theory (DFT) calculates transition-state energies to predict regioselectivity in nucleophilic additions .
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s stability under oxidative conditions?
Methodological Answer:
- Stability Assays : Perform accelerated degradation studies using O-rich environments and analyze products via GC-MS. The electron-withdrawing CF group typically stabilizes the alkene but may increase susceptibility to ozonolysis .
- Comparative Analysis : Contrast degradation rates with non-fluorinated analogs (e.g., 3-iodopropene) to isolate electronic contributions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in fluoropolymer synthesis?
Methodological Answer:
- Data Reconciliation : Systematically vary catalysts (e.g., CuI vs. Pd(PPh)) and solvents (polar aprotic vs. ethers) to identify optimal conditions. Reproduce conflicting studies with strict control over moisture/oxygen levels .
- Meta-Analysis : Apply multivariate regression to published datasets, emphasizing reaction temperature, iodide concentration, and catalyst loading as variables .
Q. How can advanced spectroscopic techniques elucidate surface adsorption behavior of this compound in environmental interfaces?
Methodological Answer:
- Microspectroscopic Imaging : Use atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to map adsorption on silica or indoor particulate surfaces. Track fluorine-specific binding energies (~689 eV) to quantify surface coverage .
- In Situ Monitoring : Deploy attenuated total reflectance FTIR (ATR-FTIR) to observe real-time interactions with hydroxylated surfaces .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported boiling points or spectral data for this compound?
Methodological Answer:
- Standardization : Cross-reference with high-purity commercial samples (e.g., >98.0% HPLC-grade reagents) and validate using IUPAC-recommended methods .
- Collaborative Studies : Share raw spectral data via open-access platforms (e.g., PubChem) to enable peer verification .
Comparative Studies
Q. What synthetic advantages does this compound offer over bromo/chloro analogs in fluorinated building blocks?
Methodological Answer:
- Reactivity Profile : Iodine’s lower bond dissociation energy (vs. Br/Cl) enhances radical-initiated polymerizations. Compare yields in Heck reactions using Br vs. I derivatives to quantify efficiency gains .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen quantifies decomposition thresholds, with iodides often requiring lower activation energies .
Environmental and Safety Research
Q. What methodologies assess the environmental persistence of this compound degradation byproducts?
Methodological Answer:
- Hydrolysis Studies : Simulate aqueous conditions (pH 4–10) and analyze iodide release via ion chromatography. Correlate with computational predictions of hydrolysis pathways .
- Ecotoxicology : Use Daphnia magna or algal bioassays to evaluate acute toxicity of degradation products (e.g., trifluoroacetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
